molecular formula C17H17NO2 B14008611 Ethyl 1,3-diphenylaziridine-2-carboxylate CAS No. 49790-76-3

Ethyl 1,3-diphenylaziridine-2-carboxylate

Cat. No.: B14008611
CAS No.: 49790-76-3
M. Wt: 267.32 g/mol
InChI Key: JRGYCLZVFSOCSO-UHFFFAOYSA-N
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Description

Ethyl 1,3-diphenylaziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity This compound is characterized by the presence of two phenyl groups attached to the aziridine ring and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-diphenylaziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with diphenylamine in the presence of a catalyst such as copper(I) chloride. The reaction proceeds via the formation of a diazo intermediate, which undergoes cyclization to form the aziridine ring.

Another method involves the reaction of ethyl chloroacetate with diphenylamine in the presence of a base such as sodium hydride. This reaction also leads to the formation of the aziridine ring through nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-diphenylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of open-ring products with various functional groups.

Scientific Research Applications

Ethyl 1,3-diphenylaziridine-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1,3-diphenylaziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening reactions and the formation of new chemical bonds. These interactions can modulate biological pathways and exert effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Ethyl 1,3-diphenylaziridine-2-carboxylate can be compared with other aziridine derivatives, such as:

    Ethyl 1-phenylaziridine-2-carboxylate: Similar structure but with only one phenyl group, leading to different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting solubility and reactivity.

    1,3-Diphenylaziridine-2-carboxamide: Contains an amide group instead of an ester, leading to different chemical and biological properties.

Properties

CAS No.

49790-76-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 1,3-diphenylaziridine-2-carboxylate

InChI

InChI=1S/C17H17NO2/c1-2-20-17(19)16-15(13-9-5-3-6-10-13)18(16)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3

InChI Key

JRGYCLZVFSOCSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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